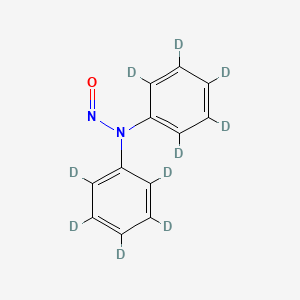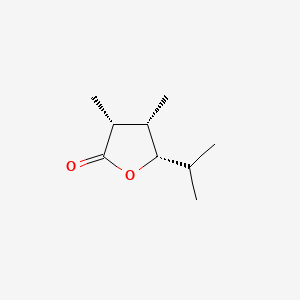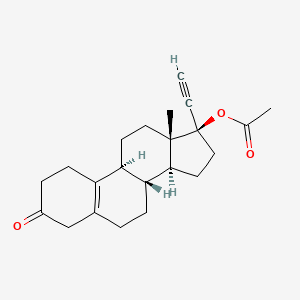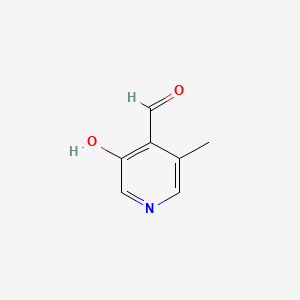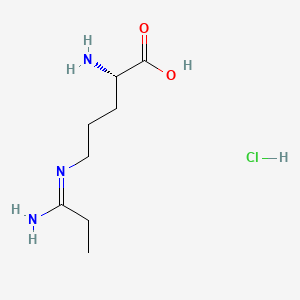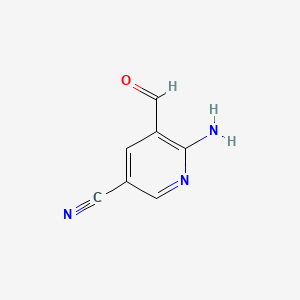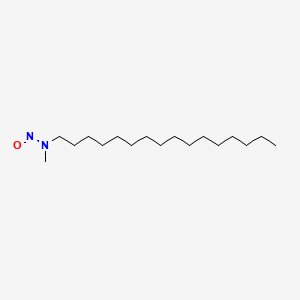
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid (3-TFB-AINA), also known as 3-TFB-AINA, is a synthetic compound of isonicotinic acid (INA) and 2-trifluoromethylbenzyl (TFB) amine. It is a member of the family of isonicotinic acid derivatives, which are commonly used in scientific research to study the effects of INA on various biochemical and physiological processes. 3-TFB-AINA is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which plays a vital role in the transmission of nerve impulses in the nervous system. In addition, 3-TFB-AINA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
作用机制
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to be a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the transmission of nerve impulses in the nervous system. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid binds to the active site of AChE, blocking its activity and preventing the breakdown of acetylcholine. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a variety of other biological activities, including anti-inflammatory, antioxidant, antiviral, and antifungal properties.
Biochemical and Physiological Effects
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of AChE can lead to an increase in the levels of acetylcholine in the nervous system, which can result in increased alertness and improved cognitive performance. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been found to have anti-inflammatory, antioxidant, antiviral, and antifungal properties.
实验室实验的优点和局限性
The use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments has several advantages. It is a highly selective and potent inhibitor of the enzyme acetylcholinesterase (AChE), which makes it an ideal tool for studying the effects of INA on various biochemical and physiological processes. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is relatively easy to synthesize and is readily available from chemical suppliers. However, there are some limitations to the use of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a synthetic compound and its long-term safety has not been established.
未来方向
The future of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid research is promising. Further research is needed to better understand the biochemical and physiological effects of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and its potential therapeutic applications. In addition, further research is needed to evaluate the long-term safety of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid and to develop more cost-effective methods
合成方法
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is synthesized by the reaction of 2-trifluoromethylbenzyl amine with isonicotinic acid. The reaction takes place in aqueous solution at room temperature, and yields a white crystalline solid. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is typically carried out in the presence of an organic solvent, such as ethanol, methanol, or acetone. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be purified by recrystallization from a suitable solvent.
科学研究应用
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a widely used research tool for studying the effects of INA on various biochemical and physiological processes. It has been used in studies of the effects of INA on the nervous system, including its effects on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has also been used to study the effects of INA on other enzymes, such as cyclooxygenase, monoamine oxidase, and tyrosine hydroxylase. In addition, 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has been used to study the effects of INA on the immune system, including its effects on cytokine production and the expression of various pro-inflammatory mediators.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can be achieved by using a multistep reaction pathway starting from commercially available starting materials.", "Starting Materials": ["2-trifluoromethylbenzylamine", "isonicotinic acid", "ethyl chloroformate", "triethylamine", "sodium hydroxide", "sodium hydride", "acetic anhydride", "acetic acid", "methanol", "water"], "Reaction": ["Step 1: Protection of isonicotinic acid by reacting with ethyl chloroformate in the presence of triethylamine to form ethyl isonicotinate", "Step 2: Alkylation of ethyl isonicotinate with 2-trifluoromethylbenzylamine using sodium hydride as a base to form N-(2-Trifluoromethylbenzyl)isonicotinamide", "Step 3: Hydrolysis of N-(2-Trifluoromethylbenzyl)isonicotinamide with sodium hydroxide to form 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid", "Step 4: Purification of the final product by recrystallization from methanol and water."] } | |
CAS 编号 |
1522626-06-7 |
产品名称 |
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid |
分子式 |
C14H11F3N2O2 |
分子量 |
296.249 |
IUPAC 名称 |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChI 键 |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



